An In-depth Technical Guide to 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
An In-depth Technical Guide to 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. Drawing from established synthetic methodologies and the known pharmacological profiles of related compounds, this document serves as a technical resource for researchers engaged in drug discovery and development.
Chemical Identity and Properties
4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine is a fluorinated heterocyclic compound belonging to the tetrahydroquinazoline class. The presence of a trifluoromethyl group at the 4-position and an amino group at the 2-position of the tetrahydroquinazoline scaffold suggests its potential as a pharmacologically active agent.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 256954-38-8 |
| Molecular Formula | C₉H₁₀F₃N₃ |
| Molecular Weight | 217.19 g/mol [1] |
| IUPAC Name | 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine |
Physicochemical Properties:
Synthesis and Manufacturing
A definitive, step-by-step synthesis protocol for 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine is not explicitly detailed in publicly available literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted quinazolines and their subsequent reduction. A likely two-step synthetic pathway is proposed below.
Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)quinazoline
The initial step involves the construction of the aromatic 2-amino-4-(trifluoromethyl)quinazoline core. A common method for this involves the condensation, cyclization, chlorination, and subsequent amination reactions starting from a suitable anthranilamide derivative. A general procedure for the synthesis of 4-amino-2-trifluoromethyl quinazoline derivatives starts with 2-aminobenzamide[2].
Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)quinazoline (Proposed)
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Step 1a: Condensation and Cyclization: React 2-aminobenzamide with a trifluoroacetic acid equivalent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) to form a 2-(trifluoroacetamido)benzamide intermediate. Subsequent cyclization, which can be promoted by heat or a dehydrating agent, would yield 2-(trifluoromethyl)quinazolin-4(3H)-one.
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Step 1b: Chlorination: The resulting quinazolinone is then chlorinated, typically using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to produce 4-chloro-2-(trifluoromethyl)quinazoline.
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Step 1c: Amination: The 4-chloro substituent is then displaced by an amino group through nucleophilic aromatic substitution. This is typically achieved by reacting the chloroquinazoline with ammonia in a suitable solvent.
Step 2: Reduction of 2-Amino-4-(trifluoromethyl)quinazoline to 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
The second key step is the reduction of the aromatic quinazoline ring to the corresponding tetrahydroquinazoline. Catalytic hydrogenation is a common and effective method for this transformation. The presence of the amino group is generally compatible with this reduction method.
Experimental Protocol: Reduction of 2-Amino-4-(trifluoromethyl)quinazoline (Proposed)
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Catalyst Selection: A platinum or palladium-based catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is typically employed for the hydrogenation of quinazoline rings.
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Reaction Conditions: The 2-amino-4-(trifluoromethyl)quinazoline is dissolved in a suitable solvent, such as ethanol or acetic acid, and subjected to hydrogen gas under pressure in the presence of the catalyst. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the final 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of the target compound.
Potential Biological Activity and Mechanism of Action
While the specific biological activity of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine has not been extensively reported, the broader class of 2,4-diamino-5,6,7,8-tetrahydroquinazolines has been investigated as inhibitors of dihydrofolate reductase (DHFR)[3]. DHFR is a crucial enzyme in the synthesis of purines, thymidylate, and certain amino acids, making it a well-established target for anticancer and antimicrobial drugs.
Mechanism of Action (Hypothesized):
It is hypothesized that 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine may act as a DHFR inhibitor. The tetrahydroquinazoline scaffold can mimic the binding of the natural substrate, dihydrofolic acid, to the active site of the DHFR enzyme. The trifluoromethyl group at the 4-position can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and cell permeability.
Diagram 2: Hypothesized DHFR Inhibition Pathway
Caption: Inhibition of DHFR by the target compound disrupts DNA synthesis.
Spectroscopic Analysis (Predicted)
No experimental spectroscopic data for 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine is currently available. However, based on its structure, the following characteristic signals can be predicted:
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¹H NMR:
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Signals corresponding to the protons on the tetrahydro-fused ring (positions 5, 6, 7, and 8) would be expected in the aliphatic region.
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A broad singlet for the amino group (NH₂) protons.
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The chemical shifts of the protons on the tetrahydro ring will be influenced by the adjacent aromatic system and the trifluoromethyl group.
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¹³C NMR:
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A quartet for the trifluoromethyl carbon, showing coupling with the fluorine atoms.
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Signals for the carbons of the tetrahydroquinazoline ring system.
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The carbon attached to the amino group and the carbon bearing the trifluoromethyl group would have distinct chemical shifts.
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¹⁹F NMR:
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A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
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Mass Spectrometry:
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The molecular ion peak (M+) would be expected at m/z 217.19.
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Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the tetrahydro ring.
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Safety and Handling
Specific safety and handling information for 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine is not available. As with any research chemical with unknown toxicological properties, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion and Future Directions
4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine represents a promising scaffold for the development of novel therapeutic agents, particularly as potential DHFR inhibitors. The proposed synthetic route provides a viable starting point for its preparation and subsequent biological evaluation. Further research is warranted to elucidate its precise chemical properties, optimize its synthesis, and fully characterize its pharmacological profile. The exploration of its activity against various cancer cell lines and microbial strains could reveal its therapeutic potential.
References
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ChemBK. 4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-2-AMINE - Physico-chemical Properties. Available from: [Link]
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Liu K, et al. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal. 2022. Available from: [Link]
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Rosowsky A, et al. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. 1995. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives [journal11.magtechjournal.com]
- 3. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
